3-[(4-Chlorophenyl)methylsulfonyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
Description
This compound belongs to the 1,2,4-triazole class, characterized by a sulfonyl group at the 3-position [(4-chlorophenyl)methylsulfonyl], an ethyl substituent at the 4-position, and a phenoxymethyl moiety bearing a trifluoromethyl group at the 5-position.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfonyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O3S/c1-2-26-17(11-29-16-5-3-4-14(10-16)19(21,22)23)24-25-18(26)30(27,28)12-13-6-8-15(20)9-7-13/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTPNPKUFRKMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1S(=O)(=O)CC2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-Chlorophenyl)methylsulfonyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is a derivative of the triazole class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 429.8 g/mol. Its structure incorporates a triazole ring, chlorophenyl group, and sulfonyl moiety, which are critical for its biological activity.
Cytotoxicity
Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related triazole compound showed a selective cytotoxic effect on melanoma cells (VMM917) with an IC50 value indicating potent activity compared to normal cells . The mechanism involved cell cycle arrest at the S phase and reduced melanin production, suggesting potential applications in melanoma therapy.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| B9 | VMM917 | 4.9-fold selective cytotoxicity | Cell cycle arrest at S phase; decreased melanin |
The proposed mechanisms for the biological activity of triazole derivatives include:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin synthesis. By inhibiting this enzyme, these compounds can reduce melanin production in melanoma cells .
- Induction of Apoptosis : Many studies suggest that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Modulation : As noted in studies involving related compounds, these triazoles can cause cell cycle arrest, particularly at the S phase, thereby preventing cancer cell proliferation .
Study 1: Cytotoxic Effects on Melanoma Cells
A study focused on a derivative similar to this compound revealed that it exhibited significant cytotoxicity against human melanoma cells. The compound was tested using MTT assays and flow cytometry to assess its effects on cell viability and cell cycle progression .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of triazole derivatives indicated that modifications to the phenyl rings and substituents significantly affect their biological activity. For example, the presence of electron-withdrawing groups like trifluoromethyl enhances the potency against cancer cell lines .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Triazole Derivatives
Substituent Effects on Reactivity and Stability
Table 1: Key Substituents and Their Impact
Key Observations :
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
